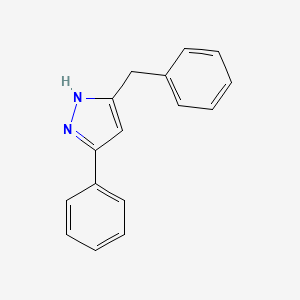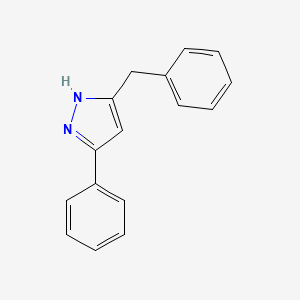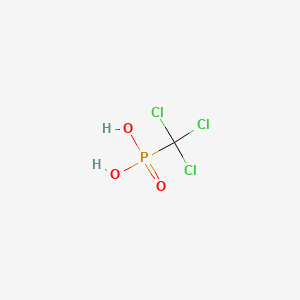
(3-Methyl-5-nitrophenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-5-nitrophenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H8NO5P. It is characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with a methyl and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitrophenyl)phosphonic acid typically involves the reaction of 3-methyl-5-nitrophenol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for phosphonic acids generally involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-5-nitrophenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can be used.
Major Products:
Reduction of Nitro Group: 3-Methyl-5-aminophenylphosphonic acid.
Substitution of Methyl Group: Various substituted phenylphosphonic acids depending on the substituent introduced.
Scientific Research Applications
(3-Methyl-5-nitrophenyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the phosphonic acid group.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals
Mechanism of Action
The mechanism of action of (3-Methyl-5-nitrophenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
- (3-Nitrophenyl)phosphonic acid
- (2-Methoxy-4-nitrophenyl)phosphonic acid
- (2-Chloro-5-methylphenyl)phosphonic acid
Comparison: (3-Methyl-5-nitrophenyl)phosphonic acid is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to (3-Nitrophenyl)phosphonic acid, the presence of the methyl group in this compound can lead to different steric and electronic effects, potentially altering its chemical behavior and biological activity .
Properties
Molecular Formula |
C7H8NO5P |
|---|---|
Molecular Weight |
217.12 g/mol |
IUPAC Name |
(3-methyl-5-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C7H8NO5P/c1-5-2-6(8(9)10)4-7(3-5)14(11,12)13/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
SDCQMEQCOBYSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964806.png)
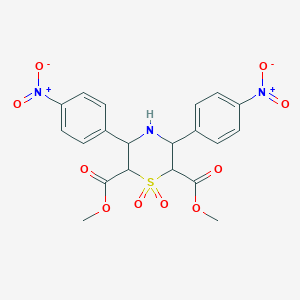

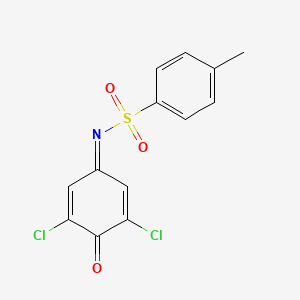

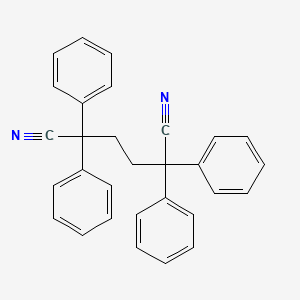

![5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964855.png)
![4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964859.png)
